Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate
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Overview
Description
Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate is a spiro compound characterized by its unique bicyclic structure. Spiro compounds are known for their inherent rigidity and three-dimensional structural properties, making them valuable in various fields of research and application .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of disease-related processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride
- Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate stands out due to its specific structural features, which confer unique chemical and biological properties. Its spiro structure provides rigidity and three-dimensionality, making it a valuable scaffold for drug discovery and other applications .
Biological Activity
Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, potential therapeutic properties, and comparative analysis with similar compounds.
Structural Characteristics
This compound features a spirocyclic structure that incorporates a nitrogen atom into a bicyclic framework. This configuration is crucial for its biological activity, as it allows the compound to interact with various biological targets, such as enzymes and receptors.
Compound Name | Structural Features | Notable Properties |
---|---|---|
This compound | Spirocyclic structure with nitrogen | Potential enzyme inhibitor |
Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate | Similar spirocyclic structure | Enhanced biological activity |
8-Oxa-2-azaspiro[4.5]decane | Incorporates oxygen | Unique interactions due to oxygen presence |
The mechanism of action for this compound involves its binding to specific enzymes or receptors, leading to the modulation of metabolic pathways. Research indicates that this compound may inhibit certain enzymatic activities, which can have downstream effects on various biological processes, including inflammation and metabolic regulation.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural characteristics may enhance its ability to interact with bacterial cell membranes or specific microbial targets, making it a candidate for further investigation as an antimicrobial agent.
Anti-inflammatory Effects
Research has indicated potential anti-inflammatory effects associated with this compound. The inhibition of specific enzymes involved in inflammatory pathways could position this compound as a therapeutic option for inflammatory diseases .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the activity of certain enzymes linked to metabolic disorders, suggesting its potential role in treating conditions like diabetes and metabolic syndrome .
- Comparative Analysis : When compared to related compounds such as methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate, methyl 8-methyl derivatives show enhanced biological activities, potentially due to the additional methyl group influencing binding affinities and interactions with biological targets.
- Therapeutic Applications : The compound is being explored for its potential applications in drug development, particularly as an inhibitor for specific receptors involved in metabolic regulation and inflammation control .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-9-3-5-12(6-4-9)8-13-7-10(12)11(14)15-2/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
WBNXCESVQFCKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CNCC2C(=O)OC |
Origin of Product |
United States |
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